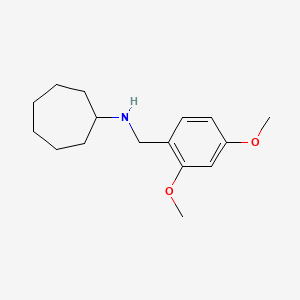![molecular formula C12H14ClNO3 B5729763 4-[(2-chlorophenoxy)acetyl]morpholine](/img/structure/B5729763.png)
4-[(2-chlorophenoxy)acetyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-chlorophenoxy)acetyl]morpholine, also known as CPAM, is a chemical compound that has been widely used in scientific research. It is a morpholine derivative that has a chlorophenyl group attached to it. CPAM has been found to have various biochemical and physiological effects, making it a valuable tool in many laboratory experiments.
Wirkmechanismus
4-[(2-chlorophenoxy)acetyl]morpholine acts as an acetylcholinesterase inhibitor, which means that it inhibits the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in many physiological processes, including muscle contraction and cognitive function. By inhibiting acetylcholinesterase, 4-[(2-chlorophenoxy)acetyl]morpholine increases the levels of acetylcholine in the brain, which can lead to improved cognitive function.
Biochemical and Physiological Effects:
4-[(2-chlorophenoxy)acetyl]morpholine has been found to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and preventing oxidative damage. It has also been found to have neuroprotective effects, which means that it may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(2-chlorophenoxy)acetyl]morpholine in laboratory experiments is its ability to inhibit acetylcholinesterase, which makes it a valuable tool for studying the mechanism of action of acetylcholinesterase inhibitors. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for many researchers. However, one limitation of using 4-[(2-chlorophenoxy)acetyl]morpholine is that it may not be suitable for all types of experiments, as its effects are specific to the inhibition of acetylcholinesterase.
Zukünftige Richtungen
There are many potential future directions for research involving 4-[(2-chlorophenoxy)acetyl]morpholine. One area of interest is the development of new acetylcholinesterase inhibitors based on the structure of 4-[(2-chlorophenoxy)acetyl]morpholine. Another potential direction is the study of the neuroprotective effects of 4-[(2-chlorophenoxy)acetyl]morpholine, which may lead to new treatments for neurological disorders. Additionally, 4-[(2-chlorophenoxy)acetyl]morpholine may be useful in the development of new diagnostic tools for Alzheimer's disease and other cognitive disorders.
Synthesemethoden
4-[(2-chlorophenoxy)acetyl]morpholine can be synthesized through a multistep process that involves the reaction of morpholine with 2-chlorophenylacetic acid. The reaction is catalyzed by a base, such as sodium hydroxide, and can be carried out under reflux conditions. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[(2-chlorophenoxy)acetyl]morpholine has been used in various scientific research applications, including as a tool for studying the mechanism of action of certain drugs. It has been found to be particularly useful in the study of acetylcholinesterase inhibitors, which are drugs that are used to treat neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQGHZBRWDSMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenoxy)-1-(morpholin-4-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5729692.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5729708.png)

![ethyl 2-{1-[4-(1-piperidinyl)phenyl]ethylidene}hydrazinecarboxylate](/img/structure/B5729721.png)

![N-[2-(aminocarbonyl)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5729729.png)
![6-(2-methylphenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5729731.png)
![1-{4-[4-(2-adamantyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5729737.png)

![methyl 3-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5729756.png)


